2,3-Difluoroaniline

Catalog No.
S704048
CAS No.
4519-40-8
M.F
C6H5F2N
M. Wt
129.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoroaniline

CAS Number

4519-40-8

Product Name

2,3-Difluoroaniline

IUPAC Name

2,3-difluoroaniline

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C6H5F2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2

InChI Key

YCCQGFYAVUTQFK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)N

Synonyms

2,3-Difluorobenzenamine; 2,3-Difluorophenylamine

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N

Synthesis of Ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate

Scientific Field: Organic Chemistry

Summary of the Application: 2,3-Difluoroaniline is used as a starting material in the synthesis of ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate . This compound is a pyrimidine derivative, which is a class of compounds that have various applications in medicinal chemistry.

Intermediate in the Production of Pharmaceuticals and Liquid Crystal Products

Scientific Field: Pharmaceutical Chemistry and Materials Science

Summary of the Application: 2,3-Difluoroaniline is used as an intermediate in the production of pharmaceuticals and liquid crystal products . An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product.

Synthesis of Ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate

Summary of the Application: 2,3-Difluoroaniline is used in the synthesis of ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate . This compound is a pyrimidine derivative, which is a class of compounds that have various applications in medicinal chemistry.

Performance Improvement of Perovskite Solar Cells

Scientific Field: Materials Science

Summary of the Application: 2,3-Difluoroaniline is used as an additive to improve the performance of perovskite solar cells . Fluorine-containing additives have garnered significant interest because of their unique hydrophobic properties, effective defect passivation, and regulation capability on the crystallization process .

Results or Outcomes: A perovskite solar cell utilizing 2,3-Difluoroaniline as an additive achieves an efficiency of 24.05%, and exhibits exceptional stability against humidity and thermal fluctuations .

Difluoroalkylation of Anilines via Photoinduced Methods

Summary of the Application: 2,3-Difluoroaniline is used in the difluoroalkylation of anilines via photoinduced methods . This process is part of the development of sustainable and mild protocols for the fluoroalkylation of organic backbones, which is of current interest in chemical organic synthesis .

Intermediate in the Production of Fluorinated Building Blocks

Summary of the Application: 2,3-Difluoroaniline is used as an intermediate in the production of fluorinated building blocks . These building blocks have various applications in the field of materials science.

2,3-Difluoroaniline is an aromatic amine compound with the chemical formula C6H5F2N. It is a colorless to light orange liquid at room temperature []. While not naturally occurring, it is a useful intermediate in the synthesis of various other organic compounds relevant to scientific research [].


Molecular Structure Analysis

The key feature of 2,3-Difluoroaniline's structure is the presence of two fluorine atoms attached to the benzene ring at the 2 and 3 positions []. Fluorine's high electronegativity compared to hydrogen (which it replaces in this case) affects the electronic properties of the molecule. The electron-withdrawing nature of fluorine reduces the electron density on the ring, particularly at the ortho and para positions relative to the fluorines (positions 1, 4, 5, and 8). This can influence the reactivity of the molecule in subsequent reactions [].


Chemical Reactions Analysis

Synthesis

A common method for synthesizing 2,3-difluoroaniline involves a multi-step process starting with 2,3-dichloronitrobenzene. This precursor undergoes fluorination, reduction, and amination reactions to yield the desired product [].

Synthesis Reaction (refer to CN101245020B for details):

2,3-dichloronitrobenzene -> 2,3-difluorobenzene -> 2,3-difluoroaniline

Other Relevant Reactions

2,3-Difluoroaniline can be further reacted with various reagents to form more complex organic molecules. For instance, it has been used as a starting material for the synthesis of ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate, a compound of interest in medicinal chemistry research.


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: 68-69 °C [].
  • Density: 1.274 g/mL at 25 °C [].
  • Refractive Index: n20/D 1.514 [].
  • Solubility: Solubility data is not widely available, but expected to be slightly soluble in organic solvents like dichloromethane and ethanol due to the aromatic ring and amine group.
  • Stability: While specific stability data is limited, the presence of fluorine atoms can enhance the compound's stability towards certain decomposition reactions.

Mechanism of Action (Not Applicable)

2,3-Difluoroaniline is primarily used as a building block for other molecules and does not have a well-defined mechanism of action in biological systems.

  • Acute Toxicity: Inhalation, ingestion, or skin contact may cause irritation or other harmful effects.
  • Flammability: Likely flammable based on the presence of an aromatic ring.
  • Reactivity: Can react with strong oxidizing agents.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (13.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (13.04%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (86.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4519-40-8

Wikipedia

2,3-Difluoroaniline

Dates

Modify: 2023-08-15

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